tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate: is a compound that features a unique bicyclo[1.1.1]pentane core, which is known for its high strain and rigidity. This structural motif is of significant interest in medicinal chemistry due to its potential to enhance the pharmacokinetic properties of drug candidates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the carbene insertion into the central bond of a bicyclo[1.1.0]butane, followed by radical or nucleophilic addition across a [1.1.1]propellane . The reaction conditions often require the use of strong bases or radical initiators to facilitate the formation of the strained bicyclic system.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to optimize the production process. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the bicyclo[1.1.1]pentane core can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ring-Opening Reactions: The strained bicyclic system can undergo ring-opening reactions, leading to the formation of more stable products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, nucleophiles, oxidizing agents, and reducing agents. The specific conditions, such as temperature and solvent, depend on the desired transformation and the stability of the intermediates.
Major Products Formed
The major products formed from these reactions can include various substituted bicyclo[1.1.1]pentane derivatives, azetidines, and other ring-opened products. These products can have different functional groups and properties, making them useful for further chemical modifications.
Scientific Research Applications
tert-Butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery, potentially improving the pharmacokinetic properties of drug candidates.
Organic Synthesis: It serves as a precursor for the synthesis of various complex molecules, enabling the exploration of new chemical space.
Materials Science: The rigidity and strain of the bicyclo[1.1.1]pentane core make it useful in the design of novel materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate involves its interaction with molecular targets through its unique structural features. The strained bicyclic system can participate in strain-releasing reactions, which can lead to the formation of reactive intermediates that interact with biological targets. The specific pathways and
Properties
CAS No. |
2763756-03-0 |
---|---|
Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.8 |
Purity |
95 |
Origin of Product |
United States |
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